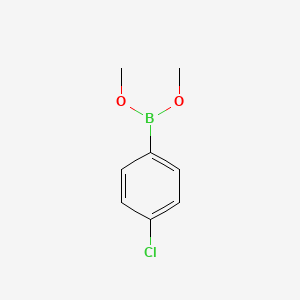
2-Chloro-3-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-fluoronaphthalene is an organic compound with the molecular formula C10H6ClF It is a derivative of naphthalene, where two hydrogen atoms are substituted by chlorine and fluorine atoms at the 2nd and 3rd positions, respectively
Méthodes De Préparation
The synthesis of 2-Chloro-3-fluoronaphthalene can be achieved through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, 2-fluoronaphthalene can be synthesized by reacting 2-naphthol with para-toluene sulfochloride, followed by a reaction with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper . The resulting 2-fluoronaphthalene can then be chlorinated to obtain this compound.
Industrial production methods often involve similar halogenation reactions but are optimized for large-scale synthesis. These methods typically use readily available starting materials and aim to maximize yield and purity while minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
2-Chloro-3-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that it can undergo such reactions under appropriate conditions, similar to other naphthalene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
2-Chloro-3-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology and Medicine: Naphthalene derivatives, including this compound, are studied for their potential biological activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-fluoronaphthalene in chemical reactions typically involves the activation of the aromatic ring through the electron-withdrawing effects of the chlorine and fluorine atoms. This activation facilitates nucleophilic substitution reactions by stabilizing the transition state and intermediate species. In coupling reactions, the compound acts as an electrophile, participating in the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparaison Avec Des Composés Similaires
2-Chloro-3-fluoronaphthalene can be compared with other halogenated naphthalene derivatives, such as:
2-Chloronaphthalene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoronaphthalene: Lacks the chlorine atom, which affects its reactivity and the types of reactions it can undergo.
1-Chloronaphthalene: The chlorine atom is positioned differently, leading to different chemical properties and reactivity patterns.
The presence of both chlorine and fluorine atoms in this compound makes it unique, as it combines the reactivity patterns of both halogens, allowing for a broader range of chemical transformations.
Propriétés
Formule moléculaire |
C10H6ClF |
|---|---|
Poids moléculaire |
180.60 g/mol |
Nom IUPAC |
2-chloro-3-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H |
Clé InChI |
SQFAQAOTBQMXEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
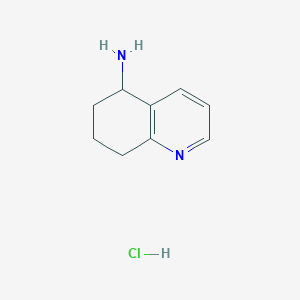

![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
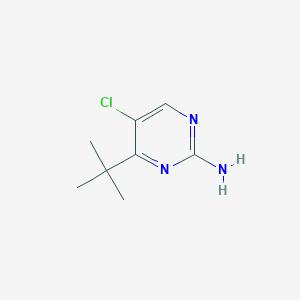

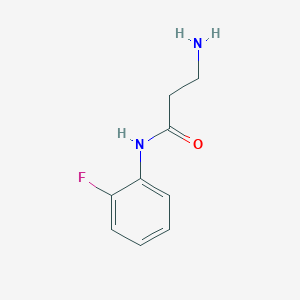
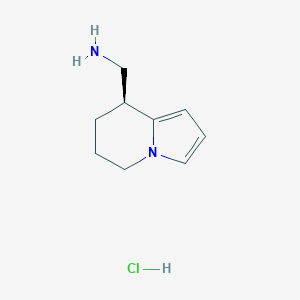
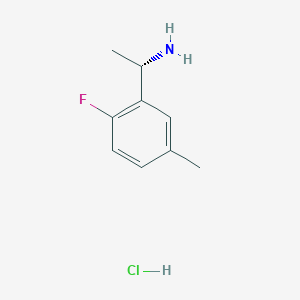

![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)

